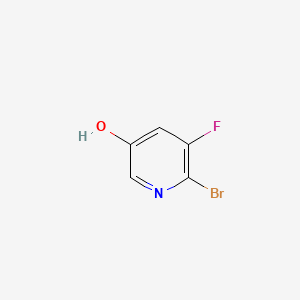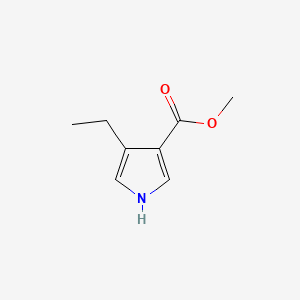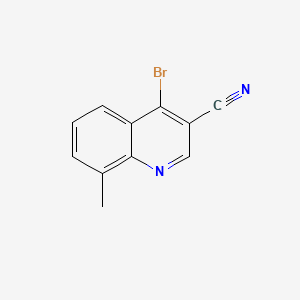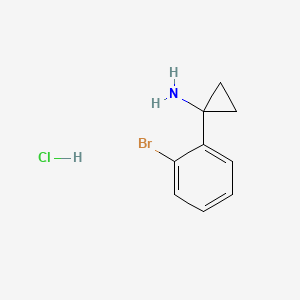
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrClN. It is a white to apple-green crystalline powder and is often used in various scientific research applications .
Métodos De Preparación
The synthesis of 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 2-bromobenzylamine with a cyclopropanating agent under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Análisis De Reacciones Químicas
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It serves as a tool for studying biological processes.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds such as:
- 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
- 1-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride
- 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Propiedades
IUPAC Name |
1-(2-bromophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFJXDYDGAAUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

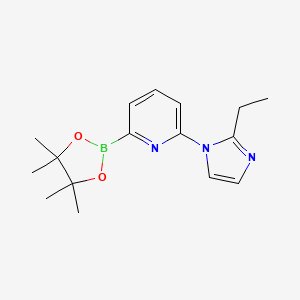
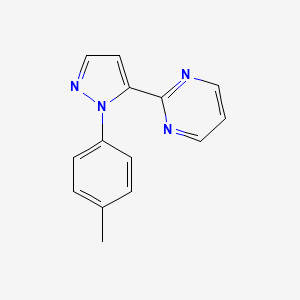
![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)
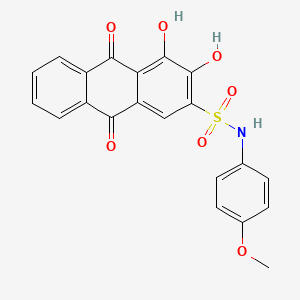

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)
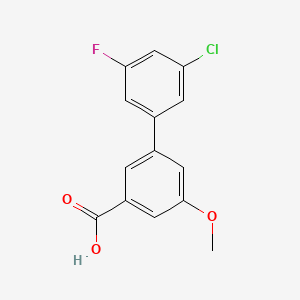

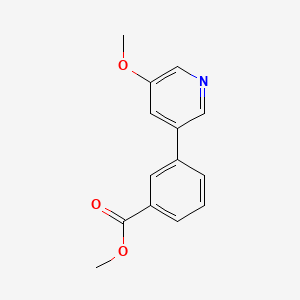
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)
